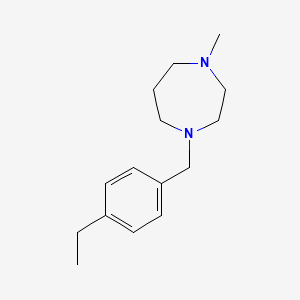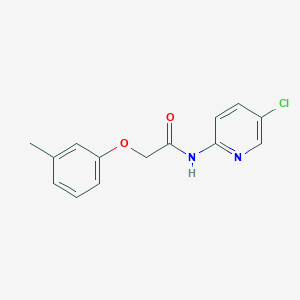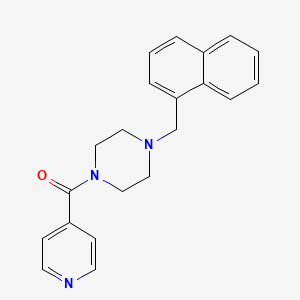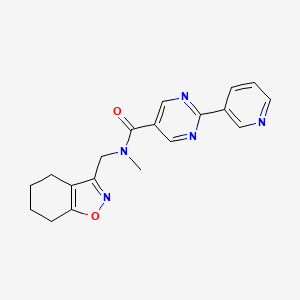![molecular formula C18H26FN3O2 B5658778 N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5658778.png)
N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, also known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential as a psychoactive substance. FPPP has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
作用机制
The mechanism of action of N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not fully understood. It is believed to act on the central nervous system by affecting the levels of neurotransmitters, such as dopamine, serotonin, and norepinephrine. N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to increase the release and inhibit the reuptake of these neurotransmitters, leading to its psychoactive effects.
Biochemical and Physiological Effects:
N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal models. N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has also been shown to increase locomotor activity and induce stereotypic behaviors, such as head twitching and hyperactivity.
实验室实验的优点和局限性
N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has advantages and limitations in lab experiments. Its advantages include its ability to induce specific behaviors and its potential use in studying various mental health disorders. Its limitations include its potential for abuse and lack of clinical trials, which limit its use in human studies.
未来方向
There are several future directions for research on N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide. One direction is to further study its mechanism of action and how it affects neurotransmitter levels in the brain. Another direction is to study its potential use in treating various mental health disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and efficacy of N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide for human use.
合成方法
The synthesis of N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide involves the reaction of 1,3-piperidine dicarboxylic acid with N,N-dimethyl-1,3-propanediamine and 2-fluorophenylpropanol. The reaction is carried out under specific conditions, which include the use of solvents and catalysts. The resulting product is then purified using various techniques, such as chromatography, to obtain a high yield of pure N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide.
科学研究应用
N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has been studied for its potential use as a psychoactive substance. It has been shown to have stimulant and hallucinogenic effects in animal models. N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide has also been studied for its potential use in treating various mental health disorders, such as depression and anxiety. However, due to its potential for abuse and lack of clinical trials, N~3~-[3-(2-fluorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide is not approved for human use.
属性
IUPAC Name |
3-N-[3-(2-fluorophenyl)propyl]-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c1-21(2)18(24)22-12-6-9-15(13-22)17(23)20-11-5-8-14-7-3-4-10-16(14)19/h3-4,7,10,15H,5-6,8-9,11-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWKPGZGVPDMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NCCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R*,4R*)-N-(2-fluorobenzyl)-3-{[(2-hydroxyethyl)(methyl)amino]methyl}-4-(hydroxymethyl)-1-pyrrolidinecarboxamide](/img/structure/B5658705.png)
![N-methyl-4-[(2-methyl-4-oxoquinolin-1(4H)-yl)methyl]benzamide](/img/structure/B5658718.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5658738.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(4-isopropylbenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5658745.png)
![ethyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B5658747.png)

![1-(5-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5658771.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5658785.png)
![N-{(3R*,4S*)-1-[(5-methyl-2-pyrazinyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5658793.png)
